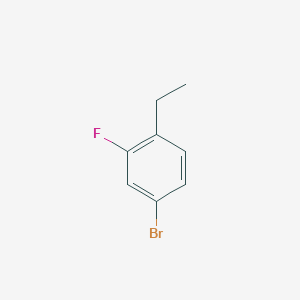

4-Bromo-1-ethyl-2-fluorobenzene

CAS No.: 627463-18-7

Cat. No.: VC2274114

Molecular Formula: C8H8BrF

Molecular Weight: 203.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 627463-18-7 |

|---|---|

| Molecular Formula | C8H8BrF |

| Molecular Weight | 203.05 g/mol |

| IUPAC Name | 4-bromo-1-ethyl-2-fluorobenzene |

| Standard InChI | InChI=1S/C8H8BrF/c1-2-6-3-4-7(9)5-8(6)10/h3-5H,2H2,1H3 |

| Standard InChI Key | DRYFVMRQRVFHOH-UHFFFAOYSA-N |

| SMILES | CCC1=C(C=C(C=C1)Br)F |

| Canonical SMILES | CCC1=C(C=C(C=C1)Br)F |

Introduction

Chemical Identity and Structure

4-Bromo-1-ethyl-2-fluorobenzene is an organic compound with the molecular formula C8H8BrF. The structure consists of a benzene ring with three distinct substituents: a bromine atom at the fourth position, an ethyl group at the first position, and a fluorine atom at the second position. This specific arrangement of substituents gives the compound its distinctive chemical and physical properties that differentiate it from its isomers and related compounds .

Identification Parameters

The compound is characterized by several identification parameters that are essential for its recognition and documentation in chemical databases and literature:

| Parameter | Value |

|---|---|

| IUPAC Name | 4-bromo-1-ethyl-2-fluorobenzene |

| CAS Registry Number | 627463-18-7 |

| Molecular Formula | C8H8BrF |

| Molecular Weight | 203.05 g/mol |

| MDL Number | MFCD16619427 |

Physical and Chemical Properties

Understanding the physical and chemical properties of 4-Bromo-1-ethyl-2-fluorobenzene is crucial for its handling, storage, and application in various chemical processes. The compound exhibits properties characteristic of halogenated aromatic compounds, influenced by the electronic effects of its substituents.

Basic Physical Properties

The physical state, appearance, and handling properties of 4-Bromo-1-ethyl-2-fluorobenzene are important considerations for laboratory and industrial applications:

| Property | Description |

|---|---|

| Physical State | Liquid at room temperature |

| Color | Not specified in available sources |

| Odor | Characteristic aromatic odor (typical of halogenated benzenes) |

| Solubility | Insoluble in water; soluble in organic solvents |

| Density | Approximately 1.5 g/cm³ (estimated based on similar compounds) |

| Purity (Commercial) | Available at ≥95% purity |

These properties are typical for compounds of this class and are important considerations for its handling and use in synthetic applications .

Electronic Structure and Effects

The electronic properties of 4-Bromo-1-ethyl-2-fluorobenzene are significantly influenced by its substituents:

The bromine atom, being an electron-withdrawing group through inductive effects but electron-donating through resonance, affects the electron density distribution in the aromatic ring. The fluorine atom is strongly electron-withdrawing both through inductive and resonance effects, while the ethyl group serves as an electron-donating group through hyperconjugation.

These combined electronic effects create a unique reactivity profile that determines the compound's behavior in various chemical reactions. The electron density distribution influences the sites for electrophilic and nucleophilic attacks, making certain positions on the ring more reactive than others.

Synthesis and Preparation Methods

The synthesis of 4-Bromo-1-ethyl-2-fluorobenzene can be achieved through several synthetic routes, with electrophilic aromatic substitution being the most common approach. The preparation methods vary depending on the scale and purity requirements.

Laboratory Synthesis

In laboratory settings, 4-Bromo-1-ethyl-2-fluorobenzene is typically synthesized through bromination of 1-ethyl-2-fluorobenzene. This reaction employs electrophilic aromatic substitution chemistry:

The reaction generally involves treating 1-ethyl-2-fluorobenzene with bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The reaction proceeds at room temperature and yields 4-Bromo-1-ethyl-2-fluorobenzene as the major product due to the directing effects of the existing substituents.

Industrial Production

Industrial production of 4-Bromo-1-ethyl-2-fluorobenzene employs similar chemical principles but is optimized for larger scales. The process typically involves:

-

Controlled bromination reactions with precise temperature and concentration management

-

Efficient separation techniques to isolate the desired product

-

Purification processes to achieve the required purity standards (typically ≥95%)

-

Quality control measures to ensure consistent product specifications

These industrial processes are designed to maximize yield while maintaining economic viability.

Chemical Reactivity

The chemical reactivity of 4-Bromo-1-ethyl-2-fluorobenzene is largely determined by the electronic and steric effects of its substituents. Understanding these reactivity patterns is essential for its application in synthetic chemistry.

Electrophilic Aromatic Substitution

4-Bromo-1-ethyl-2-fluorobenzene can undergo further electrophilic aromatic substitution reactions, though with altered reactivity compared to benzene itself. The existing substituents influence both the rate and regioselectivity of these reactions:

The bromine and fluorine atoms are meta-directing for electrophilic substitution due to their electron-withdrawing inductive effects, while the ethyl group is ortho/para-directing due to its electron-donating properties. These competing effects result in a complex reactivity profile that must be considered in synthetic planning.

Nucleophilic Substitution Reactions

The bromine atom in 4-Bromo-1-ethyl-2-fluorobenzene can participate in nucleophilic substitution reactions, particularly under the influence of transition metal catalysts. Common nucleophiles include amines, thiols, and various carbon nucleophiles.

The fluorine atom can also undergo nucleophilic aromatic substitution, though this typically requires more forcing conditions due to the strength of the carbon-fluorine bond. The presence of both halogen atoms provides multiple sites for potential functionalization, making this compound versatile in creating diverse chemical structures.

Cross-Coupling Reactions

The bromine substituent makes 4-Bromo-1-ethyl-2-fluorobenzene an excellent substrate for various cross-coupling reactions, including:

-

Suzuki-Miyaura coupling with boronic acids or esters

-

Heck reactions with alkenes

-

Sonogashira coupling with terminal alkynes

-

Negishi coupling with organozinc compounds

-

Stille coupling with organotin reagents

These reactions allow for the formation of carbon-carbon bonds, enabling the construction of more complex molecular architectures from this relatively simple building block.

Applications in Research and Industry

4-Bromo-1-ethyl-2-fluorobenzene serves multiple functions across research and industrial applications, primarily due to its versatility as a synthetic intermediate.

Synthetic Applications

The compound finds extensive use as a building block in organic synthesis, particularly in:

-

Pharmaceutical intermediate synthesis

-

Preparation of advanced materials

-

Development of agrochemicals

-

Synthesis of specialty chemicals with specific functional properties

Its utility stems from the presence of both bromine and fluorine atoms, which provide handles for further functionalization through various chemical transformations .

Research Applications

In research settings, 4-Bromo-1-ethyl-2-fluorobenzene serves multiple purposes:

-

As a model compound for studying halogen bonding effects

-

In the investigation of substitution patterns on aromatic reactivity

-

As a probe in structure-activity relationship studies

-

For exploring regioselectivity in aromatic substitution reactions

These applications contribute to fundamental understanding in physical organic chemistry and related fields.

Structural Analogs and Comparative Analysis

Understanding how 4-Bromo-1-ethyl-2-fluorobenzene relates to similar compounds provides valuable insights into structure-property relationships.

Isomeric Compounds

Several isomers of 4-Bromo-1-ethyl-2-fluorobenzene exist, each with distinct properties:

| Compound | CAS Number | Key Structural Difference | Notable Property Difference |

|---|---|---|---|

| 4-Bromo-2-ethyl-1-fluorobenzene | 627463-25-6 | Different arrangement of ethyl and fluorine groups | Altered reactivity pattern in electrophilic substitution |

| 5-Bromo-2-fluoro-1-ethylbenzene | (Alternative name for 4-Bromo-2-ethyl-1-fluorobenzene) | Same as above | Same as above |

| Other positional isomers | Various | Different substitution patterns | Varied electronic and steric effects |

These isomeric relationships demonstrate how subtle changes in substitution patterns can significantly affect chemical properties and reactivity .

Related Halogenated Aromatics

Comparison with other halogenated aromatic compounds reveals important structural trends:

-

Compounds lacking the ethyl group (e.g., 1-bromo-4-fluorobenzene) typically show different solubility profiles and altered reactivity patterns

-

Compounds with methyl instead of ethyl groups (e.g., 4-bromo-2-fluorotoluene) exhibit similar chemical behavior but with subtle differences in reaction rates and physical properties

-

Compounds with different halogens (e.g., chlorine instead of bromine) show variations in reactivity, particularly in cross-coupling and nucleophilic substitution reactions

These comparisons help chemists predict the behavior of 4-Bromo-1-ethyl-2-fluorobenzene in various chemical environments .

| Specification | Typical Value |

|---|---|

| Purity | ≥95% |

| Form | Liquid |

| Packaging | Glass bottles (typically 1g, 5g, or custom sizes) |

| Storage Recommendations | Room temperature, in tightly closed containers |

| Safety Classification | For research use only |

These specifications ensure the compound's suitability for its intended applications in research and development settings .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume